molecular formula C15H22INO B4979241 N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane

N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane

Cat. No.: B4979241
M. Wt: 359.25 g/mol
InChI Key: DRZOKJJTNGGOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane is a compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring.

Chemical Reactions Analysis

N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane can undergo various types of chemical reactions, including:

Scientific Research Applications

N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-N-ethylethanamine;iodoethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.C2H5I/c1-3-14(4-2)10-12-9-11-7-5-6-8-13(11)15-12;1-2-3/h5-9H,3-4,10H2,1-2H3;2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZOKJJTNGGOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=CC=CC=C2O1.CCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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